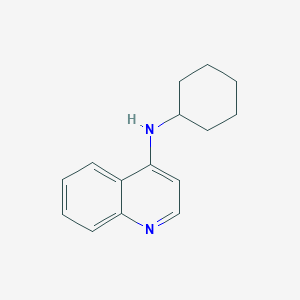
N-cyclohexylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their broad range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound features a quinoline core with a cyclohexyl group attached to the nitrogen atom at the 1-position and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes under acidic conditions. For instance, the Gould-Jacob synthesis is a classical method used for constructing the quinoline scaffold . Additionally, modern techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to achieve greener and more efficient syntheses .
Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale reactions using robust and scalable methods. Transition metal-catalyzed reactions, ionic liquid-mediated reactions, and ultrasound irradiation are some of the techniques employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-cyclohexylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
N-cyclohexylquinolin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antimalarial activity, the compound inhibits the formation of β-hematin, a crucial process for the survival of the malaria parasite . In anticancer activity, it may interfere with cell proliferation pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with enhanced biological activity.
Uniqueness: N-cyclohexylquinolin-4-amine is unique due to the presence of the cyclohexyl group, which can influence its biological activity and pharmacokinetic properties. This structural modification can enhance its binding affinity to molecular targets and improve its stability .
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
N-cyclohexylquinolin-4-amine |
InChI |
InChI=1S/C15H18N2/c1-2-6-12(7-3-1)17-15-10-11-16-14-9-5-4-8-13(14)15/h4-5,8-12H,1-3,6-7H2,(H,16,17) |
InChI Key |
XRSBCRPPSASDNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















